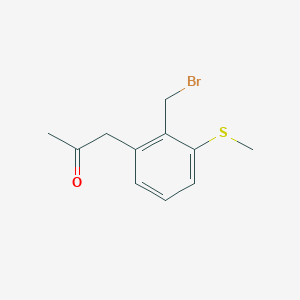

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one

Description

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is a substituted aryl ketone characterized by a bromomethyl (-CH2Br) group at the ortho position and a methylthio (-SMe) group at the meta position on the phenyl ring. The bromomethyl substituent confers high reactivity, making the compound a valuable intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions . The methylthio group contributes to both electronic and steric effects, influencing the compound’s solubility and interaction with biological targets .

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13BrOS/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3 |

InChI Key |

PRVNKGHARAJKAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)SC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the methylthio group. One common method involves the bromination of 2-(methylthio)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or substituted amines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Substituent Effects

- Bromomethyl vs. Trifluoromethyl : The bromomethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions. In contrast, the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one () increases lipophilicity and metabolic stability, making it suitable for CNS-active drugs like fenfluramine .

- Methylthio Position : The meta-methylthio group in the target compound contrasts with the para-methylthio substituent in 1-[4-(methylthio)phenyl]propan-2-one (). Positional isomers exhibit divergent metabolic pathways; the para-substituted analog is a phase I metabolite of 4-MTA, undergoing reduction to alcohol derivatives .

Pharmacological and Metabolic Comparisons

- Anti-inflammatory Potential: Compounds with methylthio groups, such as 1-((4-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one (), exhibit COX-2 inhibition (IC50: 0.045–0.075 μM), suggesting the target compound’s methylthio moiety may confer similar bioactivity .

- Metabolic Pathways: The target compound’s bromine atom may alter toxicity profiles compared to non-halogenated analogs. For example, 1-[4-(methylthio)phenyl]propan-2-one () undergoes reductive amination and glucuronidation, whereas bromine could lead to oxidative debromination or covalent binding to proteins .

Crystallographic and Physical Properties

- Crystal Systems: Chalcone derivatives like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () crystallize in monoclinic systems, while 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one () adopts an orthorhombic lattice (a = 13.6680 Å, b = 13.3750 Å, c = 14.5410 Å). The target compound’s crystallography remains uncharacterized but is expected to exhibit similar packing due to aromatic stacking .

- Melting Points: Brominated analogs like 2-[3-(Bromomethyl)phenyl]thiophene () show lower melting points (~57°C) compared to non-brominated derivatives, highlighting the plasticizing effect of halogens .

Biological Activity

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a bromomethyl group and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.19 g/mol. The structural features that contribute to its biological activity include:

- Bromomethyl Group : Acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules.

- Methylthio Group : Enhances lipophilicity, potentially improving interactions with hydrophobic regions of proteins or membranes.

The mechanism of action for this compound is primarily attributed to the electrophilic nature of the bromomethyl group. This allows the compound to react with nucleophilic sites in proteins or DNA, potentially leading to the inhibition or activation of specific biochemical pathways. Such interactions are crucial for its explored applications in drug development and biological research.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Investigations have shown that it may inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, warranting further exploration in cancer treatment applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibits growth of certain bacterial strains |

| Anticancer | Potential anticancer properties under investigation |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various assays:

- Cytotoxicity Assays : In vitro tests demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effectiveness at micromolar concentrations.

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes has been investigated, showing promise in modulating enzyme activity related to cancer progression .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10-20 |

| MCF-7 (breast cancer) | 15-25 |

| A549 (lung cancer) | 5-15 |

Discussion

The unique combination of functional groups in this compound enhances its reactivity and potential applications in medicinal chemistry. Ongoing research aims to elucidate its full biological profile and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.